N-(2-(Aminomethyl)-5-cyclopropoxypyridin-4-YL)methanesulfonamide
Description
N-(2-(Aminomethyl)-5-cyclopropoxypyridin-4-YL)methanesulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are organosulfur compounds that contain a sulfonyl group connected to an amine group. This particular compound features a pyridine ring substituted with an aminomethyl group and a cyclopropoxy group, along with a methanesulfonamide moiety. The unique structure of this compound makes it of interest in various scientific research fields.
Properties
Molecular Formula |
C10H15N3O3S |
|---|---|
Molecular Weight |
257.31 g/mol |
IUPAC Name |
N-[2-(aminomethyl)-5-cyclopropyloxypyridin-4-yl]methanesulfonamide |
InChI |
InChI=1S/C10H15N3O3S/c1-17(14,15)13-9-4-7(5-11)12-6-10(9)16-8-2-3-8/h4,6,8H,2-3,5,11H2,1H3,(H,12,13) |
InChI Key |
NHZPJRYVWYWWAM-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=C(C=NC(=C1)CN)OC2CC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(Aminomethyl)-5-cyclopropoxypyridin-4-YL)methanesulfonamide typically involves multiple steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.
Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via a Mannich reaction, where the pyridine ring reacts with formaldehyde and a primary or secondary amine.
Cyclopropoxylation: The cyclopropoxy group can be introduced through a nucleophilic substitution reaction, where a cyclopropyl halide reacts with the pyridine ring.
Sulfonamide Formation: The final step involves the reaction of the aminomethyl-pyridine derivative with methanesulfonyl chloride in the presence of a base such as pyridine to form the sulfonamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-(Aminomethyl)-5-cyclopropoxypyridin-4-YL)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Methanesulfonyl chloride in the presence of a base like pyridine.
Major Products Formed
Oxidation: Formation of sulfonic acids or other oxidized derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted sulfonamides.
Scientific Research Applications
N-(2-(Aminomethyl)-5-cyclopropoxypyridin-4-YL)methanesulfonamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new antibiotics and anti-inflammatory agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of N-(2-(Aminomethyl)-5-cyclopropoxypyridin-4-YL)methanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of enzymes such as dihydropteroate synthetase, which is crucial for the synthesis of folate in bacteria. This inhibition leads to the disruption of bacterial DNA synthesis and cell division, making it an effective antimicrobial agent.
Comparison with Similar Compounds
Similar Compounds
Sulfamethoxazole: A widely used antibiotic that also contains a sulfonamide group.
Sulfadiazine: Another sulfonamide antibiotic used in combination with pyrimethamine to treat toxoplasmosis.
Sulfanilamide: The first sulfonamide discovered, which paved the way for the development of other sulfa drugs.
Uniqueness
N-(2-(Aminomethyl)-5-cyclopropoxypyridin-4-YL)methanesulfonamide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. The presence of the cyclopropoxy group and the aminomethyl group enhances its reactivity and potential biological activity compared to other sulfonamides.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
